5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine structure elucidation
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Moving beyond a simple recitation of data, this document details the causality behind the multi-faceted analytical strategy, ensuring each step is a self-validating component of the final structural confirmation.
The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically approved drugs and developmental candidates.[1][2] Its structural resemblance to the native purine base, adenine, allows it to function as a potent and adaptable platform for designing inhibitors of various protein kinases, which are crucial regulators of cellular processes.[3] Consequently, these compounds have garnered significant attention for their therapeutic potential, particularly as anticancer agents targeting enzymes like Janus kinases (JAKs) and Epidermal Growth Factor Receptors (EGFRs).[4][5]
Given the profound biological implications of subtle structural modifications, the unambiguous and rigorous confirmation of the chemical structure of any novel pyrrolo[2,3-d]pyrimidine analogue is a cornerstone of the drug discovery process. This guide outlines the integrated analytical workflow required to achieve this certainty for the title compound.
The Target Molecule: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Before delving into the analytical methodologies, we must first define the subject of our investigation.
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Chemical Name: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Formula: C₇H₆BrN₃O[6]
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Molecular Weight: 228.05 g/mol [6]
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CAS Number: 1168106-60-2[7]
Structure:
Figure 1: Chemical Structure with Atom Numbering
The Integrated Analytical Workflow: A Multi-Technique Imperative
No single analytical technique can provide the complete structural picture.[8][9] A robust elucidation strategy relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that confirms the molecule's identity, purity, and connectivity.
Mass Spectrometry (MS): The First Checkpoint
Causality: The initial and most critical step is to confirm the molecular weight and elemental composition. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which validates that the correct molecule was synthesized. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides an unmistakable isotopic signature.[10]
Experimental Protocol: Electrospray Ionization (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the sample (0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.
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Ionization Method: Electrospray ionization (ESI) in positive ion mode is chosen for its soft ionization capabilities, which typically preserves the molecular ion.
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Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Predicted Data & Interpretation
The primary goal is to identify the molecular ion peak [M+H]⁺. The presence of a single bromine atom results in a characteristic isotopic pattern where the [M+H]⁺ and [M+H+2]⁺ peaks appear with nearly equal intensity (~1:1 ratio).
| Ion | Calculated m/z | Expected Relative Intensity | Assignment |
| [C₇H₇⁷⁹BrN₃O]⁺ | 227.9821 | 100% | Molecular Ion (M+H)⁺ with ⁷⁹Br |
| [C₇H₇⁸¹BrN₃O]⁺ | 229.9799 | ~98% | Molecular Ion (M+H)⁺ with ⁸¹Br |
Table 1: Predicted High-Resolution Mass Spectrometry Data.
The observation of this doublet at m/z ~228 and ~230 with a ~1:1 intensity ratio is strong evidence for the presence of one bromine atom and confirms the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
Causality: FTIR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[11] This technique confirms the presence of the pyrrole N-H bond, the aromatic rings, and the methoxy C-O ether linkage, providing a rapid qualitative assessment of the structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Predicted Data & Interpretation
The spectrum is analyzed for key absorption bands that correspond to specific bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3400 - 3300 | Medium, Sharp | N-H Stretch | Pyrrole N-H |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyrrole and Pyrimidine C-H |
| ~2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Methoxy (-OCH₃) group |
| ~1620 - 1570 | Strong | C=N / C=C Stretch | Pyrimidine ring stretches |
| ~1250 - 1200 | Strong | Asymmetric C-O-C Stretch | Ar-O-CH₃ ether linkage |
| ~1050 - 1000 | Strong | Symmetric C-O-C Stretch | Ar-O-CH₃ ether linkage |
Table 2: Predicted Characteristic FTIR Absorption Bands.
The presence of these bands, particularly the N-H stretch and the strong C-O ether stretches, provides corroborating evidence for the gross structural features of the molecule.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[9][13] ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon framework. Together, they provide an unambiguous blueprint of the atomic arrangement.
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to avoid exchange of the labile N-H proton.[10]
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire the spectrum with 16-64 scans. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
The structure has three distinct types of protons. Their predicted chemical shifts are influenced by the electronic properties of the heterocyclic system and substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | N₇-H | Labile proton on the electron-deficient pyrrole ring, often broad. Shift is characteristic for this proton in pyrrolo[2,3-d]pyrimidines.[14] |
| ~8.5 | Singlet | 1H | C₂-H | Proton on the pyrimidine ring is deshielded by the two adjacent nitrogen atoms. |
| ~7.5 | Singlet | 1H | C₆-H | Proton on the pyrrole ring, adjacent to the bromine atom. Its chemical shift is influenced by the electron-withdrawing nature of the fused pyrimidine ring. |
| ~4.1 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are in a shielded environment and appear as a sharp singlet.[10] |
Table 3: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆).
The observation of these four signals with the correct integration and multiplicity provides a detailed picture of the proton framework.
Carbon-13 (¹³C) NMR Spectroscopy
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, with chemical shifts indicating their electronic environment (e.g., hybridization, attachment to electronegative atoms).
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled spectrum. A higher number of scans (1024-4096) is required due to the low natural abundance of ¹³C.[10] Chemical shifts are referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.
The molecule has 7 unique carbon atoms. Their chemical shifts are predicted based on known values for pyrrolo[2,3-d]pyrimidines and the electronic effects of the bromo and methoxy substituents.[12]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C₄ | Carbon attached to both a nitrogen and an oxygen atom, highly deshielded.[10] |
| ~155 | C₂ | Carbon in the pyrimidine ring double-bonded to two nitrogen atoms. |
| ~152 | C₇ₐ | Quaternary carbon at the junction of the two rings, deshielded by adjacent nitrogen atoms. |
| ~130 | C₆ | Pyrrole carbon attached to a proton. |
| ~105 | C₄ₐ | Quaternary carbon at the ring junction. |
| ~95 | C₅ | Carbon directly attached to bromine; its shift is significantly influenced by the halogen. |
| ~55 | -OCH₃ | Methoxy carbon, appearing in the typical upfield region for sp³ carbons attached to oxygen.[10] |
Table 4: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆).
Data Synthesis and Structural Confirmation
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Mass Spectrometry confirms the molecular formula C₇H₆BrN₃O.
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IR Spectroscopy confirms the presence of the key N-H and C-O-C functional groups.
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¹H NMR confirms the presence of four distinct proton environments, including the pyrrole N-H, two aromatic protons, and a three-proton methoxy group.
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¹³C NMR confirms the presence of the seven unique carbons that constitute the molecular backbone.
The collective data from these analyses are fully consistent with the structure of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and rule out other potential isomers.
Conclusion
The structure elucidation of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is achieved through a systematic and integrated application of mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C nuclear magnetic resonance spectroscopy. This multi-technique approach provides orthogonal data points that, when synthesized, deliver an unambiguous and robust confirmation of the molecule's atomic connectivity and composition. This rigorous characterization is an indispensable prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.
References
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Al-Ostath, A., Abushahba, M., Al-Karmalawy, A. A., Emslem, A., Al-sayed, E., & El-Awady, R. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
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